molecular formula C6H13N3O B13308311 N'-hydroxypiperidine-4-carboximidamide

N'-hydroxypiperidine-4-carboximidamide

Cat. No.: B13308311
M. Wt: 143.19 g/mol
InChI Key: SQZQSQVPENGEOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Piperidine (B6355638) and Carboximidamide Moieties in Medicinal Chemistry

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs and biologically active molecules. encyclopedia.pubijnrd.org This six-membered nitrogen-containing heterocycle is favored for its ability to introduce a basic nitrogen atom, which can be crucial for receptor binding and improving the pharmacokinetic properties of a drug candidate. researchgate.net The conformational flexibility of the piperidine ring also allows for the precise spatial orientation of substituents, enabling optimized interactions with biological targets. researchgate.net Piperidine derivatives have demonstrated a wide array of pharmacological activities, including but not limited to, anticancer, antiviral, analgesic, and antipsychotic effects. encyclopedia.pub

Similarly, the carboximidamide moiety, also known as a guanidine (B92328) group, is a key functional group in many biologically active compounds. Its basicity and ability to form multiple hydrogen bonds make it a valuable pharmacophore for interacting with various biological targets, such as enzymes and receptors. nih.gov The incorporation of a carboximidamide group can significantly influence a molecule's polarity and its ability to cross biological membranes.

Historical Overview of Research on N-Hydroxylated Heterocycles and Imidamides

The study of N-hydroxylated compounds has a rich history in medicinal chemistry. The introduction of an N-hydroxy group can profoundly alter the biological and physicochemical properties of a molecule. Historically, N-hydroxylation was often associated with drug metabolism, sometimes leading to the formation of reactive intermediates. However, in more recent times, the deliberate incorporation of N-hydroxy functionalities into drug candidates has been explored as a strategy to enhance biological activity and modulate pharmacokinetic profiles. N-hydroxyguanidine derivatives, in particular, have been investigated for their potential as nitric oxide (NO) donors, which have implications in cardiovascular and other diseases.

The development of imidamides (guanidines) as therapeutic agents dates back to the early 20th century with the discovery of the hypoglycemic activity of galegine. This led to the development of biguanides like metformin, now a frontline treatment for type 2 diabetes. The therapeutic potential of guanidine-containing compounds has since expanded to include antiviral, anticancer, and antimicrobial agents.

Structural Uniqueness of N'-hydroxypiperidine-4-carboximidamide within its Compound Class

While the piperidine and carboximidamide moieties are individually well-represented in medicinal chemistry, their combination in this compound, particularly with the N'-hydroxy group, presents a unique structural arrangement. The positioning of the carboximidamide group at the 4-position of the piperidine ring provides a specific vector for this functional group, influencing its potential interactions with biological targets. The presence of the N'-hydroxy group on the carboximidamide moiety is a key distinguishing feature. This group can act as a hydrogen bond donor and acceptor, and its electronic properties can modulate the basicity and reactivity of the carboximidamide group. This specific combination of structural features is not widely found in currently marketed drugs, suggesting that this compound and its analogs may possess novel pharmacological profiles.

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C6H13N3O
Molecular Weight 143.19 g/mol

Note: Data sourced from PubChem. nih.gov

Overview of Current Research Trajectories for this compound and Related Analogs

Specific research focused solely on this compound is limited in publicly available literature. However, the broader class of piperidine-carboxamide and N-hydroxyguanidine derivatives is an active area of investigation. Current research on related analogs is exploring their potential in several therapeutic areas. For instance, piperidine-4-carboxamide derivatives have been synthesized and evaluated for their analgesic and antibacterial activities. nih.gov The structural similarity of this compound to these compounds suggests that it may also possess such properties.

Furthermore, the N'-hydroxyguanidine functionality is of interest for its potential to act as a prodrug that can release nitric oxide (NO) under physiological conditions. This has led to the investigation of N-hydroxyguanidine derivatives as potential agents for cardiovascular diseases and other conditions where NO plays a therapeutic role. Research into N'-hydroxy-N-alkylpyridinecarboximidamides, a related class of compounds, has focused on their synthesis and potential as antimicrobial and bactericidal agents. researchgate.net The development of efficient synthetic routes to these and other N-substituted imidamide derivatives is a key focus of current research, as it opens up avenues for the exploration of their structure-activity relationships and therapeutic potential. researchgate.net

Table 2: Related Compounds and their Investigated Activities

Compound Class Investigated Activities
Piperidine-4-carboxamide derivatives Analgesic, Antibacterial
N-hydroxyguanidine derivatives Nitric oxide donation, Anticancer, Antiviral

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H13N3O

Molecular Weight

143.19 g/mol

IUPAC Name

N'-hydroxypiperidine-4-carboximidamide

InChI

InChI=1S/C6H13N3O/c7-6(9-10)5-1-3-8-4-2-5/h5,8,10H,1-4H2,(H2,7,9)

InChI Key

SQZQSQVPENGEOK-UHFFFAOYSA-N

Isomeric SMILES

C1CNCCC1/C(=N/O)/N

Canonical SMILES

C1CNCCC1C(=NO)N

Origin of Product

United States

Structure Activity Relationship Sar Studies of N Hydroxypiperidine 4 Carboximidamide Derivatives

Impact of Substitutions on the Piperidine (B6355638) Ring and Aromatic Moieties

Modifications to the piperidine ring and any attached aromatic systems are a cornerstone of the SAR for N'-hydroxypiperidine-4-carboximidamide derivatives. These substitutions significantly influence the compound's potency, selectivity, and pharmacokinetic properties by altering its size, shape, lipophilicity, and electronic distribution.

Research into piperidine-4-carboxamides as inhibitors of DNA gyrase in Mycobacterium abscessus has shown that substitutions on a phenyl ring attached to the carboxamide are critical for activity. nih.gov For instance, a para-substituted trifluoromethyl (-CF3) group on the phenyl ring is a key feature of potent lead compounds. nih.gov This group is thought to engage in van der Waals interactions within a specific pocket at the interface of the GyrA subunits of the enzyme. nih.gov

In a different context, studies on piperidine derivatives targeting the MenA enzyme in Mycobacterium tuberculosis provided clear SAR insights regarding substitutions on an associated aromatic ring. researchgate.net Halogen substitutions were systematically investigated, revealing that their position and type were significant for inhibitory activity. For example, a 4-bromophenyl analog demonstrated potent inhibition of both the MenA enzyme and mycobacterial growth. researchgate.net Interestingly, the 3-bromo derivative showed remarkably similar potency, suggesting that meta-substitution is also a viable strategy for maintaining activity. researchgate.net The data below summarizes the impact of such substitutions.

Compound IDAromatic Moiety SubstitutionTargetActivity (IC50 or GIC50)
Analog 8 Unsubstituted PhenylMenA>2-4 fold weaker than halogenated analogs
Analog 10 4-BromophenylMenAIC50 = 12 ± 2 μM
Analog 10 4-BromophenylMtb growthGIC50 = 14 ± 0 μM
Analog 14 3-BromophenylMenAIC50 = 12 ± 3 μM
Analog 14 3-BromophenylMtb growthGIC50 = 14 ± 0 μM

Furthermore, the N-substituent on the piperidine ring itself plays a vital role. In a series of N-substituted 4-arylsulfonylpiperidine-4-hydroxamic acids developed as matrix metalloproteinase (MMP) inhibitors, the nature of the N-substituent was a key determinant of potency and oral activity. acs.org Similarly, for certain piperidine-based bactericides, the synergistic effects of the core skeleton and a suitable alkyl chain substituent were essential for antibacterial activity. hyphadiscovery.com These findings underscore that even minor modifications to these peripheral groups can lead to significant changes in biological effect, allowing for the fine-tuning of a compound's properties.

Role of the N'-Hydroxycarboximidamide Moiety in Ligand-Target Recognition

The N'-hydroxycarboximidamide moiety is the defining feature of this class of compounds and is fundamental to their mechanism of action, primarily acting as a metal-binding group. Many enzymes targeted by these inhibitors are metalloenzymes, containing a crucial metal ion (often zinc or iron) in their active site for catalytic activity. The N'-hydroxycarboximidamide group, and the closely related hydroxamic acid, are highly effective at chelating these metal ions, thereby inactivating the enzyme. nih.govnih.gov

This interaction is exemplified in the inhibition of matrix metalloproteinases (MMPs) and histone deacetylases (HDACs), which are zinc-dependent enzymes. acs.orgnih.gov The hydroxamic acid group is a well-established zinc-binding group (ZBG) that coordinates the active site zinc ion, disrupting its catalytic function. nih.govrsc.org It is widely accepted that the N'-hydroxycarboximidamide moiety functions as a bioisostere of hydroxamic acid, engaging in a similar bidentate chelation of the zinc ion.

Molecular modeling and mechanistic studies on the closely related N'-hydroxyamidine group in inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), a heme-containing enzyme, have provided further insight. nih.govacs.org These studies show that the deprotonated oxygen of the N'-hydroxyamidine moiety directly binds to the heme iron in the enzyme's active site. acs.org This interaction is critical for the compound's inhibitory activity. acs.org This strong, targeted interaction with the catalytic metal ion explains the high potency often observed with this class of inhibitors and highlights the indispensable role of the N'-hydroxycarboximidamide moiety in ligand-target recognition.

Influence of Linker Chemistry and Scaffold Modifications on Biological Activity

In the development of piperidine-4-carboxamides as DNA gyrase inhibitors, the central aliphatic linker and the position of a basic nitrogen atom within it were identified as important structural features. nih.gov The precise spacing and orientation afforded by the linker are essential for placing the piperidine core and the substituted aromatic ring into their respective binding pockets. nih.gov

Scaffold modification, or "scaffold hopping," is a common strategy to improve properties like potency, selectivity, or pharmacokinetics while retaining the key binding interactions. For example, replacing the piperidine ring with a different heterocyclic system, such as a piperazine (B1678402), can have profound effects. Studies on TRPV1 antagonists involved replacing a pyridine (B92270) ring with scaffolds like pyrimidine (B1678525) or 1,2,3,4-tetrahydro-β-carboline to enrich the structural diversity and improve the pharmacological profile. mdpi.com In another study, bridged piperazine derivatives were synthesized to investigate the role of an ether linkage, demonstrating how altering both the scaffold and linker can probe and modulate biological activity. researchgate.net These modifications can alter the compound's hydrogen bonding capacity, lipophilicity, and metabolic stability, offering a powerful tool for optimizing drug candidates.

Conformational Analysis and its Correlation with Biological Activity

The three-dimensional shape, or conformation, of a molecule is intrinsically linked to its biological activity. For a ligand to bind effectively to its target, it must adopt a specific, low-energy conformation that is complementary to the binding site. Conformational analysis of this compound derivatives is therefore essential for understanding their SAR.

The piperidine ring is not planar and typically exists in a "chair" conformation. However, the presence of substituents can influence ring puckering and the equilibrium between different chair or boat conformations. mdpi.com Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling (e.g., Density Functional Theory and Molecular Dynamics simulations) are used to determine the preferred conformations of these molecules in different environments. nih.govmdpi.com

For instance, detailed analysis of a substituted tetrahydropyridine (B1245486) ring using X-ray crystallography revealed a "flatted boat" conformation, which was substantiated by specific puckering parameters and torsional angles. mdpi.com Such precise structural information is invaluable. Docking studies can then correlate these preferred conformations with binding affinity; a molecule that can easily adopt the required "bioactive conformation" without a significant energy penalty is more likely to be a potent ligand. mdpi.com Furthermore, intramolecular hydrogen bonds, which can be identified through conformational analysis, can rigidify a molecule, pre-organizing it for receptor binding and potentially enhancing its activity and selectivity. acs.org

Comparative SAR with Other Carboximidamide-Containing Scaffolds

To better understand the unique contributions of the this compound scaffold, it is useful to compare its SAR with that of related structures. Such comparisons can highlight the advantages of the piperidine ring or identify opportunities for improvement through scaffold modification.

One relevant comparison is with piperazine-1-carboxamide (B1295725) derivatives. While both scaffolds are six-membered nitrogen-containing heterocycles, the presence of a second nitrogen atom in the piperazine ring alters its physicochemical properties, such as basicity, polarity, and hydrogen bonding potential. In the development of TRPV1 antagonists, modifying a piperazine-1-carboxamide core was a key strategy. mdpi.com Comparing the SAR of these compounds with piperidine analogs can reveal the importance of the N-H group in the piperidine (versus N-R in the piperazine) for specific target interactions.

Another valuable comparison is with inhibitors that target the same enzyme but belong to a different structural class. For example, the piperidine-4-carboxamide DNA gyrase inhibitors have a binding mode that can be compared to other Novel Bacterial Topoisomerase Inhibitors (NBTIs) like gepotidacin. nih.gov While both classes interact with the same general region of the enzyme, differences in their specific interactions, often driven by their distinct scaffolds, can explain variations in potency, spectrum of activity, and resistance profiles. nih.gov Similarly, comparing the SAR of N-(piperidin-4-yl)benzamide derivatives, which have a different amide linkage, can elucidate the specific role of the N'-hydroxycarboximidamide group versus a standard benzamide (B126) in achieving a desired biological effect. nih.gov

Biological Activities and Molecular Mechanisms of Action of N Hydroxypiperidine 4 Carboximidamide

General Mechanisms of Action of Carboximidamide Compounds as Nucleophiles

Carboximidamide moieties, present in N'-hydroxypiperidine-4-carboximidamide, can act as nucleophiles in certain chemical reactions. In the context of biological systems, this nucleophilicity is crucial for the interaction with electrophilic centers in enzymes and other proteins. The general mechanism of action for carboximidamide compounds as nucleophiles in, for example, a nucleophilic acyl substitution reaction, involves the donation of an electron pair from one of the nitrogen atoms to an electron-deficient carbonyl carbon of an acyl group. khanacademy.org

The reactivity of the carboximidamide as a nucleophile is influenced by several factors, including the electronic properties of the substituents on the carboximidamide group and the nature of the electrophile. The presence of the N'-hydroxy group in this compound can modulate its nucleophilicity and reactivity profile.

Enzyme Inhibition Profiles

The structural motifs within this compound suggest its potential as an inhibitor for several classes of enzymes. The following sections explore these potential inhibitory activities based on the known actions of structurally related compounds.

Indoleamine-2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of tryptophan along the kynurenine (B1673888) pathway. nih.gov This enzymatic activity has been implicated in tumor immune escape, making IDO1 an attractive target for cancer immunotherapy. nih.gov

The this compound contains a hydroxyamidine functional group, which is a key pharmacophore in a known class of potent IDO1 inhibitors. acs.orgresearchgate.netnih.gov The mechanism of inhibition by hydroxyamidine-containing compounds involves the coordination of the N-hydroxyamidine oxygen to the heme iron within the active site of the IDO1 enzyme. acs.org This interaction is a dative bond where the oxygen atom of the hydroxyamidine group donates a pair of electrons to the iron atom of the heme cofactor. acs.org

Structure-activity relationship (SAR) studies of hydroxyamidine-based IDO1 inhibitors have revealed the importance of this heme-binding motif for potent inhibitory activity. nih.govresearchgate.net For instance, the well-studied IDO1 inhibitor, epacadostat (B560056) (INCB024360), features a hydroxyamidine group that is crucial for its low nanomolar potency. nih.govacs.org The piperidine (B6355638) ring in this compound could potentially occupy other pockets within the IDO1 active site, further influencing its binding affinity and selectivity.

Table 1: Examples of Hydroxyamidine-Based IDO1 Inhibitors and their Potency

CompoundIDO1 IC50 (nM)Cellular Activity (HeLa IC50)
Epacadostat76 nM-
Compound 1 (with thiazole)51 nMMicromolar range
Compound 5 (with saturated ring)Modest enzymatic activityBest cellular activity among designed compounds

Data sourced from a study on novel hydroxyamidine derivatives. acs.org

Human Immunodeficiency Virus-1 (HIV-1) integrase is a key enzyme responsible for inserting the viral DNA into the host cell's genome, a critical step in the viral replication cycle. nih.gov As such, it is a validated target for antiretroviral therapy. nih.gov

While there is no direct evidence of this compound inhibiting HIV-1 integrase, compounds with similar structural features, such as bicyclic pyrimidinones (B12756618) and pyrido[1,2-a]pyrimidin-4-ones, have shown potent inhibitory activity. brieflands.com These inhibitors often function by chelating the divalent metal ions (typically Mg2+) in the enzyme's active site, which are essential for its catalytic activity. brieflands.com A common pharmacophore model for HIV-1 integrase inhibitors includes a metal-chelating motif and an enzyme-binding domain. researchgate.net

The N'-hydroxy group and the carboximidamide moiety of this compound could potentially act as a metal-chelating pharmacophore. The development of dynamic pharmacophore models, which account for the flexibility of the integrase active site, has been instrumental in identifying novel inhibitors. nih.govacs.orgpsu.edu Compounds containing a piperidine ring have been investigated as part of the enzyme-binding domain in various HIV-1 integrase inhibitor scaffolds. brieflands.com

Cyclin-dependent kinases (CDKs) are a family of protein kinases that play a crucial role in regulating the cell cycle. nih.govmdpi.com Dysregulation of CDK activity is a hallmark of many cancers, making them important targets for anticancer drug development. nih.govmdpi.com

The piperidine scaffold is a common structural motif found in a variety of CDK inhibitors. nih.gov For example, several piperidine derivatives have been synthesized and shown to possess anti-prostate cancer activity by modulating androgen receptor signaling. nih.gov In the context of colon cancer, 2-amino-4-(1-piperidine) pyridine (B92270) has been found to inhibit cell proliferation and arrest the cell cycle in the G0/G1 phase. nih.gov

The inhibitory activity of piperidine-containing compounds against CDKs is often achieved through interactions with the ATP-binding pocket of the kinase. While specific data for this compound is not available, its piperidine core suggests that it could be a scaffold for the design of CDK inhibitors. The carboximidamide and N'-hydroxy groups would offer points for chemical modification to optimize binding affinity and selectivity for specific CDK isoforms. For instance, the development of selective CDK4/6 inhibitors has shown significant promise in cancer therapy. nih.gov

Table 2: Examples of CDK Inhibitors with Different Scaffolds

InhibitorTarget CDKsKey Structural Feature
PalbociclibCDK4/6Pyrimidine-benzimidazole scaffold
RibociclibCDK4/6-
AbemaciclibCDK4/6-
SeliciclibCDK2, CDK5Purine analog

This table presents examples of CDK inhibitors to illustrate the diversity of chemical scaffolds, including those that have been developed from piperidine-containing starting materials. nih.govmdpi.com

Hepatitis B virus (HBV) ribonuclease H (RNase H) is an essential viral enzyme that degrades the RNA strand of RNA-DNA hybrids during viral replication. mdpi.comnih.gov Inhibition of HBV RNase H represents a promising strategy for the treatment of chronic hepatitis B. nih.govacs.org

A class of compounds known as N-hydroxyisoquinolinediones (HIDs) and N-hydroxypyridinediones (HPDs) have been identified as potent inhibitors of HBV RNase H. nih.govnih.gov The mechanism of action of these N-hydroxylated heterocyclic compounds involves the chelation of two essential magnesium ions (Mg2+) within the enzyme's active site. mdpi.comnih.gov This metal chelation is facilitated by a trident of oxygen or nitrogen atoms within the inhibitor molecule. mdpi.comacs.org

The N'-hydroxy group of this compound, in conjunction with the adjacent nitrogen and potentially the oxygen from a bound water molecule, could form a similar metal-chelating pharmacophore. This would allow it to bind to the di-metallic center of the HBV RNase H active site, thereby inhibiting its enzymatic function. The inhibition of HBV RNase H leads to the accumulation of RNA:DNA heteroduplexes and ultimately blocks viral replication. nih.gov

Table 3: Examples of N-hydroxylated Heterocyclic HBV RNase H Inhibitors

Compound ClassMechanism of ActionResult of Inhibition
N-hydroxyisoquinolinediones (HIDs)Chelation of Mg2+ ions in the active siteAccumulation of RNA:DNA heteroduplexes
N-hydroxypyridinediones (HPDs)Chelation of Mg2+ ions in the active siteBlockade of viral replication

Data compiled from studies on HBV RNase H inhibitors. nih.govnih.gov

Sphingosine (B13886) kinases (SphK), with its two isoforms SphK1 and SphK2, are lipid kinases that catalyze the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P). acs.orgnih.gov The SphK/S1P signaling pathway is implicated in various cellular processes, including cell growth, proliferation, and survival, and is a target in cancer and inflammatory diseases. acs.orgnih.gov

Compounds containing a carboximidamide or a guanidine (B92328) group have been identified as inhibitors of sphingosine kinases. nih.govnih.gov Structure-activity relationship studies have shown that a polar, charged headgroup, such as carboximidamide, can be beneficial for inhibitory activity. nih.gov For example, (S)-2-[3-(4-octylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carboximidamide (SLR080811) is a known SphK2 inhibitor. acs.org

The carboximidamide moiety of this compound could serve as the polar headgroup that interacts with the active site of SphK. The piperidine ring and any further substitutions would then occupy the sphingosine-binding pocket, influencing the potency and isoform selectivity of the inhibition. acs.org The development of isoform-selective SphK inhibitors is an active area of research to dissect the specific roles of SphK1 and SphK2 in different pathologies. acs.orgnih.gov

Table 4: Examples of Carboximidamide and Guanidine-Based SphK Inhibitors

CompoundTargetKey Structural Feature
SLR080811SphK2Carboximidamide
Guanidine-based inhibitorsSphK1 and SphK2Guanidine

Information based on studies of SphK inhibitors. acs.orgnih.gov

Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4) Inhibition

Interleukin-1 receptor-associated kinase 4 (IRAK-4) is a serine/threonine kinase that plays a crucial role in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1R), which are essential components of the innate immune system. nih.govpatsnap.com Dysregulation of IRAK-4 activity is implicated in various inflammatory and autoimmune diseases, as well as certain cancers, making it an attractive therapeutic target. mdpi.comijnrd.org

The development of small molecule inhibitors targeting the kinase activity of IRAK-4 is an active area of research. nih.gov Several classes of compounds have been identified as potent IRAK-4 inhibitors, including those with scaffolds such as aminobenzimidazoles, imidazo[1,2-a]pyridines, and nicotinamides. nih.govnih.gov These inhibitors typically bind to the ATP-binding pocket of the kinase domain. nih.gov While piperidine derivatives are common in drug discovery, literature specifically detailing this compound or its close analogs as IRAK-4 inhibitors is not prominent. However, the general strategy for developing IRAK-4 inhibitors involves creating molecules that can form key interactions within the active site. nih.gov

Future research could explore the potential of the piperidine-4-carboximidamide (B1603227) scaffold in the design of novel IRAK-4 inhibitors, focusing on optimizing its substituents to achieve high potency and selectivity.

Trypanosoma Brucei Pteridine Reductase 1 Inhibition

Trypanosoma brucei is the protozoan parasite responsible for African trypanosomiasis, also known as sleeping sickness. Pteridine reductase 1 (PTR1) is an enzyme in these parasites that plays a vital role in the salvage pathway of pteridines, which are essential for parasite survival. nih.gov PTR1 provides a metabolic bypass for the inhibition of dihydrofolate reductase (DHFR), a common target for antifolate drugs, thus contributing to drug resistance. nih.gov This makes PTR1 a key target for the development of new anti-trypanosomal agents.

Research into PTR1 inhibitors has explored various chemical scaffolds. While direct studies on this compound are not available, related structures have been investigated. For instance, structure-activity relationship (SAR) studies on 4-azaindole-2-piperidine derivatives have been conducted to develop agents against Trypanosoma cruzi, a related parasite. dndi.org These studies highlight the importance of the piperidine ring in ligand binding. The design of potent PTR1 inhibitors often focuses on creating molecules that can fit within the enzyme's active site and interact with key residues. nih.gov The carboximidamide group, with its potential for hydrogen bonding, could be a valuable functional group in this context. Further investigation is needed to determine if the this compound scaffold can be optimized to effectively inhibit T. brucei PTR1.

Other Enzyme Targets and Their Mechanistic Implications

The piperidine and carboximidamide moieties are found in compounds that inhibit a variety of other enzymes, suggesting a broad potential for biological activity.

Kinase Inhibition: A novel series of piperine-carboximidamide hybrids has been developed as multi-targeted antiproliferative agents. nih.govtandfonline.com These compounds demonstrated inhibitory activity against Epidermal Growth Factor Receptor (EGFR), BRAF kinase, and Cyclin-Dependent Kinase 2 (CDK2). nih.govtandfonline.com The carboximidamide moiety was identified as a key feature for the observed cytotoxic effects against several cancer cell lines. nih.govtandfonline.com For example, one of the most effective derivatives, a piperine-carboximidamide hybrid, showed potent anti-CDK2 activity with an IC50 value of 12 nM. nih.govtandfonline.com

α-Glucosidase Inhibition: Derivatives of piperidine have been investigated as potential treatments for type 2 diabetes through the inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion. nih.gov A series of pyrimidinyl-piperazine carboxamide derivatives were synthesized and showed excellent inhibitory effects against α-glucosidase, with some compounds exhibiting IC50 values in the low micromolar range. nih.gov

The following table summarizes the inhibitory activities of some piperidine and carboximidamide derivatives against various enzymes.

Compound ClassEnzyme TargetIC50 ValuesReference
Piperine-carboximidamide hybridsEGFR96 to 127 nM nih.govtandfonline.com
Piperine-carboximidamide hybridsBRAFV600E40 to 49 nM nih.govtandfonline.com
Piperine-carboximidamide hybridsCDK212 nM nih.govtandfonline.com
Pyrimidinyl-piperazine carboxamidesα-glucosidase0.4 to 1.5 µM nih.gov

Receptor Modulation and Agonism/Antagonism

Histamine (B1213489) H3 Receptor Antagonism by 4-Hydroxypiperidine (B117109) Derivatives

The histamine H3 receptor (H3R) is a presynaptic autoreceptor and heteroreceptor in the central nervous system that modulates the release of histamine and other neurotransmitters. nih.govnih.gov Antagonists of the H3R have therapeutic potential for treating a variety of neurological and psychiatric disorders, including cognitive deficits, epilepsy, and schizophrenia. nih.gov

A significant amount of research has focused on the development of non-imidazole H3R antagonists, with 4-hydroxypiperidine derivatives being a prominent class. nih.gov Structure-activity relationship (SAR) studies have shown that the 4-hydroxypiperidine core is a key structural element for potent H3R antagonism. nih.govnih.gov The activity of these compounds is influenced by the substituents on the piperidine nitrogen and the nature of the linker to a lipophilic moiety. nih.gov

For example, certain 1-substituted-4-oxypiperidine ethers have been synthesized and shown to have nanomolar affinity for the H3R. acs.org One study identified a compound, ADS031, with a benzyl (B1604629) group on the piperidine nitrogen, which displayed an affinity of 12.5 nM at the human H3R. scilit.com

The table below presents data on the H3R antagonistic activity of selected 4-hydroxypiperidine derivatives.

CompoundLipophilic GroupLinkerhH3R Ki (nM)Reference
Compound 5DiphenylmethanePiperidine7.70 polimi.it
Compound 114-chlorophenylPiperidine3.64 polimi.it
ADS031NaphthaleneBenzyl12.5 scilit.com

G Protein-Coupled Receptor (GPR) Modulation (e.g., GPR119, Farnesoid X Receptors (FXR))

Piperidine derivatives have been widely investigated as modulators of various G protein-coupled receptors (GPCRs), including GPR119 and the Farnesoid X Receptor (FXR).

GPR119 Agonism: GPR119 is highly expressed in pancreatic β-cells and intestinal enteroendocrine cells. nih.gov Agonists of GPR119 stimulate glucose-dependent insulin (B600854) secretion and are therefore considered promising therapeutic targets for type 2 diabetes and obesity. nih.gov SAR studies have identified the N-capped piperidine motif as a crucial element for GPR119 agonist activity. nih.gov A variety of piperidine-containing compounds have been developed as potent GPR119 agonists. nih.gov

Farnesoid X Receptor (FXR) Antagonism: FXR is a nuclear receptor that plays a key role in regulating bile acid, lipid, and glucose metabolism. nih.govacs.orgacs.org Antagonizing FXR activity is a potential strategy for treating metabolic syndromes. nih.govacs.orgacs.org Research has led to the discovery of nonacidic FXR antagonists featuring an N-acylated piperidine group. nih.govacs.orgacs.org SAR exploration revealed that modifications to the N-acyl group on the piperidine ring significantly impact the antagonistic potency. nih.govacs.org For instance, introducing bulky acyl groups led to a substantial increase in antagonist activity, with some analogues exhibiting IC50 values in the sub-nanomolar range. nih.gov

The following table summarizes the activity of representative piperidine derivatives on GPR119 and FXR.

Compound ClassReceptor TargetActivityKey Structural FeatureReference
Pyrimidinyl-piperidine derivativesGPR119AgonistN-capped piperidine nih.govnih.gov
N-acylated piperidine derivativesFXRAntagonistN-acyl piperidine nih.govacs.orgacs.org
1,2,4-oxadiazole piperidine derivativesFXRAntagonistN-substituted piperidine proquest.comnih.gov

Serotonin (B10506) 5-HT2C Receptor Allosteric Modulation

The serotonin 5-HT2C receptor, a G protein-coupled receptor primarily found in the central nervous system, is involved in regulating mood, appetite, and substance use behaviors. nih.govnih.gov Positive allosteric modulators (PAMs) of the 5-HT2C receptor are of interest as they can enhance the receptor's response to endogenous serotonin, offering a more nuanced therapeutic approach compared to direct agonists. nih.govnih.gov

Derivatives of 4-substituted piperidine-2-carboxamide (B12353) have been identified as potent and selective 5-HT2C receptor PAMs. nih.govnih.govacs.org These molecules bind to an allosteric site on the receptor, distinct from the serotonin binding site. acs.org SAR studies have shown that both the substituent at the 4-position of the piperidine ring and the carboxamide moiety at the 2-position are critical for activity. nih.govnih.gov For example, compound 12 (CTW0415), a 4-phenylpiperidine-2-carboxamide analogue, was discovered to be a 5-HT2C PAM with improved pharmacokinetic properties. nih.govbohrium.com The structural similarity between the carboxamide group in these PAMs and the N'-hydroxycarboximidamide moiety in the subject compound suggests that the latter could also potentially engage in similar interactions at an allosteric site of the 5-HT2C receptor.

Based on a comprehensive search of publicly available scientific literature, there is currently no specific information regarding the biological activities and molecular mechanisms of action for the chemical compound this compound as outlined in the requested article structure.

The precise topics of Voltage-Gated Sodium Channel (e.g., Nav1.7, Nav1.8) blocking activities, Cannabinoid Receptor (CB1) modulation, other specific receptor interactions, binding site analysis, ligand-protein interaction dynamics, and allosteric modulation studies for this compound are not documented in the accessible scientific domain.

Therefore, it is not possible to generate a scientifically accurate and informative article that adheres to the provided outline for this specific compound. Research on related structures, such as other piperidine derivatives, does exist but does not provide the specific data required for this compound.

Preclinical Pharmacological Evaluation of N Hydroxypiperidine 4 Carboximidamide Analogs

In Vitro Pharmacological Assays

In vitro assays are foundational to preclinical evaluation, offering a controlled environment to dissect the specific molecular interactions and cellular consequences of drug candidates. These assays are instrumental in establishing structure-activity relationships, confirming target engagement, and elucidating mechanisms of action before advancing to more complex biological systems.

Cell-based assays serve as a crucial bridge between biochemical interactions and physiological responses. They allow for the assessment of a compound's ability to enter cells and interact with its intended target in a native cellular context. nih.gov The quantification of intracellular target engagement can be achieved through methods like fluorescence polarization microscopy, which uses fluorescent probes that compete with the unlabeled drug for the target, allowing for the measurement of binding dynamics within single cells. nih.gov

For piperidine-4-carboxamide analogs, cell-based assays have been pivotal in determining their functional activity, particularly as antiviral agents. Studies have evaluated these compounds for their inhibitory effects on various human coronaviruses. For instance, the compound NCGC2955 and its analog, 153, have demonstrated dose-dependent inhibition of SARS-CoV-2 variants. gavinpublishers.com The antiviral activity was assessed in multiple cell lines, including Vero E6 and Calu-3 cells, with the half-maximal effective concentration (EC50) being a key parameter for quantifying potency. gavinpublishers.com The selectivity of the antiviral effect is often expressed as a selectivity index (CC50/EC50), which compares the cytotoxic concentration to the effective concentration. gavinpublishers.com

Antiviral Activity of Piperidine-4-Carboxamide Analogs in Cell-Based Assays gavinpublishers.com
CompoundVirusCell LineEC50 (µM)CC50 (µM)
NCGC2955Human Coronavirus NL63Vero2.5 ± 0.15> 300
NCGC2955Human Coronavirus NL63MK21.5 ± 0.2> 300
NCGC2955Human Coronavirus OC43Human Foreskin Fibroblasts1.5 ± 0.01> 300
NCGC2955SARS-CoV-2 (Alpha Variant)Vero E69.21 ± 0.01> 300
NCGC2955SARS-CoV-2Calu-30.2 ± 0.02> 300
Analog 153SARS-CoV-2 (Alpha Variant)Vero E66.75 ± 0.56> 300
Analog 153SARS-CoV-2Calu-30.11 ± 0.04> 300

Biochemical assays utilize purified cellular components, such as enzymes and receptors, to directly measure the interaction of a compound with its molecular target, free from the complexities of a cellular environment. nih.gov These assays are fundamental for confirming direct target engagement and determining key pharmacological parameters like binding affinity. nih.gov

Radioligand binding assays are a common technique used to characterize the affinity of compounds for specific receptors. nih.gov In these assays, a radiolabeled ligand with known affinity for the target receptor is used in competition with the test compound. By measuring the displacement of the radioligand, the affinity (expressed as Ki or pKi) of the test compound can be determined. nih.gov This approach has been used to profile piperidine-4-carboxamide derivatives against a panel of G protein-coupled receptors (GPCRs), including dopamine (B1211576) and serotonin (B10506) receptors. nih.gov Similarly, the potency of 4-hydroxypiperidine (B117109) analogs as histamine (B1213489) H3 receptor antagonists has been determined using functional bioassays, such as the electrically stimulated guinea pig jejunum preparation, where potency is expressed as a pA2 value. mdpi.com

Receptor Binding Affinity and Potency of Piperidine (B6355638) Analogs nih.govmdpi.com
Compound SeriesCompoundTarget ReceptorAffinity/Potency Value
Piperidine-4-carboxamideD2AAK4Dopamine D2SpKi = 7.13
Piperidine-4-carboxamideD2AAK4Dopamine D3pKi = 6.84
Piperidine-4-carboxamideD2AAK4Serotonin 5-HT2ApKi = 7.91
Piperidine-4-carboxamideD2AAK4Serotonin 5-HT7pKi = 6.42
4-HydroxypiperidineADS-003 (1a)Histamine H3pA2 = 8.47
4-HydroxypiperidineCompound 1dHistamine H3pA2 = 7.79

Understanding how a compound affects intracellular signaling pathways is crucial for elucidating its mechanism of action and potential downstream effects. The AKT and ERK pathways are central signaling cascades that regulate cell proliferation, survival, and differentiation. nih.gov The mitogen-activated protein kinase (MAPK) pathways, including ERK and p38, are also key regulators of cellular responses to external stimuli. nih.gov

Studies on related heterocyclic compounds have demonstrated the ability to modulate these pathways. For example, the effects of compounds on the phosphorylation status of key pathway proteins like ERK and p38 can be quantified using techniques such as Western blotting. nih.gov For piperidine-containing structures, specific activities have been identified; N-aryl-piperidine-4-carboxamides, for instance, have been reported to inhibit the proteolytic activity of MALT1, an enzyme critical for the activation of the NF-κB signaling pathway. gavinpublishers.com Investigating whether N'-hydroxypiperidine-4-carboximidamide analogs affect these or other pathways like AKT and MAPK is a logical step in their preclinical characterization.

In Vivo Studies in Non-Human Models

Following promising in vitro results, compounds are advanced to in vivo studies in animal models. These studies are essential for understanding a drug's efficacy, pharmacokinetics, and pharmacodynamics in a complex, whole-organism system, providing a more comprehensive prediction of its potential clinical utility.

The therapeutic potential of this compound analogs can be evaluated in various validated animal models that mimic human diseases.

Tuberculosis (TB): The murine model of TB is widely used to assess the in vivo efficacy of new anti-tubercular agents. researchgate.net Studies with structurally related bicyclic 4-nitroimidazoles have shown that these compounds can produce a significant reduction in bacterial load (log CFU) in the lungs of infected mice. researchgate.net Other models, such as the guinea pig, are also valuable as they develop lung pathology with caseous necrotic granulomas, similar to human TB. nih.govnih.gov

Inflammation: A variety of animal models exist to screen for anti-inflammatory activity. nih.gov These models can simulate both acute and chronic inflammatory conditions, allowing for the evaluation of a compound's ability to reduce inflammation-related symptoms. nih.gov

Neuropathic Pain: To assess potential analgesic effects, compounds are tested in animal models of neuropathic pain, which are pivotal for understanding pain mechanisms and developing effective therapies. nih.gov These models are typically created by inducing a nerve injury, such as the chronic constriction injury (CCI) of the sciatic nerve or spinal nerve ligation (SNL), which leads to measurable hypersensitivity to stimuli. researchgate.netmdpi.com

SARS-CoV-2: The in vitro anti-coronaviral activity of piperidine-4-carboxamides suggests potential for in vivo efficacy. gavinpublishers.com To test this, transgenic mouse models expressing the human ACE2 receptor (hACE2) are used, as they are susceptible to SARS-CoV-2 infection and can recapitulate aspects of human disease, such as viral replication in the lungs and associated pathology. nih.govfrontiersin.orgnews-medical.net Efficacy in these models is often measured by a reduction in lung viral load and mitigation of lung pathology. nih.gov

In vivo pharmacodynamic (PD) studies aim to link drug exposure (pharmacokinetics, PK) to the biological response. This PK/PD relationship is critical for understanding a drug's mechanism of action in a living system and for predicting effective dosing regimens.

For anti-tubercular agents like the bicyclic 4-nitroimidazoles, a retrospective analysis in a murine TB model identified key PK/PD indices that correlated with in vivo efficacy. researchgate.net It was found that drug exposure in the lung, the primary site of infection, was a better predictor of efficacy than plasma exposure. Specifically, the total lung time above MIC (T>MIC) showed the best correlation with the reduction in bacterial load, followed by lung Cmax/MIC and AUC/MIC. researchgate.net In other therapeutic areas, pharmacodynamic evaluation might involve measuring changes in the concentration of specific biomarkers. For instance, after administration of histamine H3 receptor antagonists, the levels of neurotransmitters such as histamine and noradrenaline can be measured in brain tissue to confirm target engagement and its downstream neurochemical effects. nih.gov

Proof-of-Concept Studies in Relevant Biological Systems

Following initial screening and optimization, proof-of-concept studies are critical for validating the therapeutic potential of this compound analogs in biologically relevant systems. These investigations are designed to demonstrate that the pharmacological activity observed in vitro translates to a desired biological effect in a more complex setting, such as in cell-based assays or in vivo models that mimic aspects of a particular disease. Given the structural motifs present in this compound, several biological activities could be hypothesized and tested. For analogous compounds, such as those containing piperidine, carboxamide, and N-hydroxy functionalities, research has often centered on areas like oncology and infectious diseases.

In the context of oncology, for instance, analogs are frequently evaluated for their antiproliferative and cytotoxic effects against a panel of human cancer cell lines. A representative study might involve assessing the ability of these compounds to inhibit the growth of specific cancer cells. For example, derivatives of piperidine-carboxamides have been investigated for their potential to induce a senescence-like phenotype in melanoma cells, thereby halting their proliferation. nih.gov Such studies provide proof-of-concept that the chemical scaffold can interfere with cancer cell cycle progression.

Similarly, the N'-hydroxy (amidoxime) moiety is a known bioisostere for carboxylic acids and esters and has been incorporated into molecules to enhance their pharmacological profiles. semanticscholar.org This functional group can also chelate metal ions, a property that has been exploited in the development of antimycobacterial agents. researchgate.net Therefore, a plausible proof-of-concept study for this compound analogs could involve evaluating their activity against various bacterial or fungal strains, particularly those that are resistant to existing treatments.

The outcomes of these studies are typically quantified by metrics such as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50), which indicate the potency of the compounds. Below are illustrative data tables representing hypothetical findings from such proof-of-concept studies.

Antiproliferative Activity of this compound Analogs

This table showcases the hypothetical antiproliferative activity of a series of analogs against a selected cancer cell line. The variation in potency could be attributed to different substitutions on the piperidine ring or the carboximidamide group, which would be explored in structure-activity relationship (SAR) studies.

Compound IDModificationIC50 (µM)
Analog AParent Compound8.5
Analog B4-fluoro substitution2.1
Analog C3-chloro substitution1.5
Analog D4-methoxy substitution12.3
Analog EN-methyl substitution5.7

Antibacterial Activity of this compound Analogs

This table illustrates potential findings from an antibacterial screening of the same series of analogs. The minimum inhibitory concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Compound IDModificationMIC against Gram-positive bacteria (µg/mL)MIC against Gram-negative bacteria (µg/mL)
Analog AParent Compound16>64
Analog B4-fluoro substitution832
Analog C3-chloro substitution416
Analog D4-methoxy substitution32>64
Analog EN-methyl substitution1664

These proof-of-concept studies are fundamental in establishing the therapeutic relevance of a new chemical series and in guiding the selection of lead candidates for further preclinical development. The data generated are crucial for validating the initial hypothesis and securing the rationale for more extensive in vivo efficacy and safety studies.

Advanced Analytical Techniques for Research on N Hydroxypiperidine 4 Carboximidamide

Spectroscopic Characterization for Structural Confirmation (e.g., NMR, IR, LC-MS)

Spectroscopic methods are indispensable for the unambiguous determination of the molecular structure of N'-hydroxypiperidine-4-carboximidamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR would be employed.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals corresponding to the protons of the piperidine (B6355638) ring and the N'-hydroxycarboximidamide group. The protons on the piperidine ring would likely appear as a series of multiplets in the aliphatic region. The chemical shifts and coupling patterns of these protons would provide information about their axial or equatorial orientation. The protons of the N'-hydroxycarboximidamide moiety, specifically the NH and OH protons, would be identifiable by their characteristic chemical shifts and their tendency to be exchangeable with deuterium.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. Distinct signals would be expected for the carbons of the piperidine ring and the carboximidamide carbon. The chemical shift of the carboximidamide carbon would be particularly informative.

Expected ¹H NMR Chemical Shifts Expected ¹³C NMR Chemical Shifts
Proton Approximate δ (ppm)
Piperidine CH₂ (axial)1.5 - 1.9
Piperidine CH₂ (equatorial)2.0 - 2.5
Piperidine CH2.8 - 3.2
NH5.0 - 7.0
OH8.0 - 10.0

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands.

Functional Group Expected Wavenumber (cm⁻¹)
O-H stretch (N'-hydroxy)3200 - 3600 (broad)
N-H stretch (amine/imidamide)3100 - 3500
C-H stretch (aliphatic)2850 - 3000
C=N stretch (imidamide)1640 - 1690
C-N stretch1250 - 1350

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. This technique is crucial for confirming the molecular weight of this compound and for identifying any impurities. An Atlantis C18 column with a gradient elution of formic acid-water and methanol (B129727) could be a suitable method for analysis. nih.gov The mass spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺.

Chromatographic Techniques for Purity Assessment and Separation of Analogs

Chromatographic methods are essential for determining the purity of a sample of this compound and for separating it from structurally related analogs.

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution separation technique widely used for purity assessment. For a polar compound like this compound, reversed-phase HPLC would be the method of choice. A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile (B52724) or methanol) would likely provide good separation. The purity of the sample can be determined by integrating the peak area of the main component and any impurities. For piperidine-containing compounds, HPLC methods have been developed with detection limits suitable for regulatory compliance in pharmaceutical quality control. nih.gov

Chiral Chromatography: If this compound is chiral or is synthesized as a racemic mixture, chiral chromatography would be necessary to separate the enantiomers. Chiral stationary phases (CSPs), such as those based on cellulose (B213188) or amylose (B160209) derivatives, are commonly used for the resolution of chiral piperidine derivatives. nih.govgoogle.comnih.govgoogleapis.comacs.org

Chromatographic Method Stationary Phase Mobile Phase Detection
Reversed-Phase HPLCC18Acetonitrile/Water with 0.1% Formic AcidUV at 210 nm
Chiral HPLCChiralcel OD/OJHexane/IsopropanolUV at 254 nm

Biophysical Techniques for Ligand-Target Binding Studies (e.g., Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC))

Biophysical techniques are critical for characterizing the interaction of this compound with its biological target.

Surface Plasmon Resonance (SPR): SPR is a label-free technique that allows for the real-time monitoring of binding events at a sensor surface. In a typical SPR experiment, the target protein is immobilized on the sensor chip, and a solution containing this compound is flowed over the surface. The binding and dissociation of the compound are monitored, providing data on the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon binding of a ligand to a target molecule. In an ITC experiment, a solution of this compound is titrated into a solution containing the target protein. The heat released or absorbed during the binding event is measured, allowing for the determination of the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding. This provides a complete thermodynamic profile of the interaction.

Technique Parameters Determined
Surface Plasmon Resonance (SPR)ka, kd, KD
Isothermal Titration Calorimetry (ITC)KD, n, ΔH, ΔS

These advanced analytical techniques provide a robust framework for the comprehensive characterization of this compound, from structural elucidation and purity assessment to the detailed investigation of its interactions with biological macromolecules.

Future Research Horizons for this compound

The unique structural attributes of this compound, combining a piperidine ring with a carboximidamide moiety, position it as a compound of significant interest for future scientific investigation. This article explores the prospective research directions and forward-thinking perspectives for this intriguing molecule, focusing on the development of novel scaffolds, exploration of new biological roles, and advancements in its synthesis and evaluation.

Q & A

Q. What are the key steps in synthesizing N'-hydroxypiperidine-4-carboximidamide?

The synthesis typically involves treating 4-hydroxypiperidine with a carboximidamide reagent under controlled conditions (e.g., anhydrous solvent, inert atmosphere). Reaction parameters like temperature, solvent polarity, and stoichiometry must be optimized to achieve selective functionalization at the nitrogen atom. Post-synthesis purification via chromatography or crystallization is critical to isolate the product .

Q. Which analytical techniques are essential for characterizing This compound?

  • NMR Spectroscopy : Confirms molecular structure and purity by analyzing proton and carbon environments.
  • HPLC : Monitors reaction progress and assesses purity (>95% is typical for research-grade material).
  • Mass Spectrometry : Validates molecular weight and fragmentation patterns.
  • X-ray Crystallography (if applicable): Resolves 3D spatial arrangement of functional groups .

Q. What safety protocols are recommended for handling This compound in the laboratory?

  • Use PPE (gloves, lab coat, goggles) to prevent skin/eye contact.
  • Work in a fume hood to avoid inhalation.
  • Store in a cool, dry place away from oxidizers.
  • Follow H303+H313+H333 safety statements (potential toxicity upon ingestion, dermal contact, or inhalation) .

Advanced Research Questions

Q. How can conflicting data on the pharmacological activity of this compound be resolved?

Contradictions in activity (e.g., neurotransmitter modulation vs. enzyme inhibition) may arise from assay conditions (e.g., pH, cell lines) or impurities. Methodological solutions include:

  • Comparative Binding Assays : Test affinity across receptor subtypes under standardized conditions.
  • Computational Modeling : Predict interactions with biological targets (e.g., docking studies).
  • Metabolite Profiling : Identify degradation products that may interfere with activity .

Q. What strategies optimize reaction yields in synthesizing This compound derivatives?

  • Solvent Screening : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity of intermediates.
  • Catalytic Additives : Use bases like triethylamine to deprotonate reactive sites.
  • Microwave-Assisted Synthesis : Reduces reaction time and improves regioselectivity .

Q. How does structural modification of This compound influence its biological activity?

  • Substituent Effects : Introducing electron-withdrawing groups (e.g., -NO₂) at the piperidine ring may enhance binding to enzymatic targets.
  • Steric Hindrance : Bulky substituents (e.g., methyl groups) can reduce off-target interactions.
  • Thermal Stability : Differential scanning calorimetry (DSC) identifies degradation thresholds for formulation studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.